molecular formula C19H18O2 B14286912 {3-[Hydroxy(phenyl)methyl]bicyclo[1.1.1]pentan-1-yl}(phenyl)methanone CAS No. 125642-44-6

{3-[Hydroxy(phenyl)methyl]bicyclo[1.1.1]pentan-1-yl}(phenyl)methanone

Cat. No.: B14286912
CAS No.: 125642-44-6
M. Wt: 278.3 g/mol
InChI Key: ALYNATYLKKNXIJ-UHFFFAOYSA-N
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Description

{3-[Hydroxy(phenyl)methyl]bicyclo[111]pentan-1-yl}(phenyl)methanone is a complex organic compound characterized by its unique bicyclo[111]pentane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[Hydroxy(phenyl)methyl]bicyclo[1.1.1]pentan-1-yl}(phenyl)methanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a phenyl-substituted bicyclo[1.1.1]pentane derivative with a hydroxy(phenyl)methyl reagent under controlled conditions. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as a Lewis acid, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

{3-[Hydroxy(phenyl)methyl]bicyclo[1.1.1]pentan-1-yl}(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives, depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, {3-[Hydroxy(phenyl)methyl]bicyclo[1.1.1]pentan-1-yl}(phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form stable complexes with these macromolecules makes it a useful tool in biochemical studies.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique structural properties contribute to the enhanced performance of these materials.

Mechanism of Action

The mechanism of action of {3-[Hydroxy(phenyl)methyl]bicyclo[1.1.1]pentan-1-yl}(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

  • {3-[Hydroxy(phenyl)methyl]bicyclo[1.1.1]pentan-1-yl}(phenyl)methanol
  • {3-[Hydroxy(phenyl)methyl]bicyclo[1.1.1]pentan-1-yl}(phenyl)ethanone

Uniqueness

Compared to similar compounds, {3-[Hydroxy(phenyl)methyl]bicyclo[1.1.1]pentan-1-yl}(phenyl)methanone stands out due to its unique bicyclo[1.1.1]pentane core structure. This structure imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and form stable complexes with biological macromolecules further enhances its utility in scientific research and industrial applications.

Properties

CAS No.

125642-44-6

Molecular Formula

C19H18O2

Molecular Weight

278.3 g/mol

IUPAC Name

[3-[hydroxy(phenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-phenylmethanone

InChI

InChI=1S/C19H18O2/c20-16(14-7-3-1-4-8-14)18-11-19(12-18,13-18)17(21)15-9-5-2-6-10-15/h1-10,16,20H,11-13H2

InChI Key

ALYNATYLKKNXIJ-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)C(=O)C3=CC=CC=C3)C(C4=CC=CC=C4)O

Origin of Product

United States

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